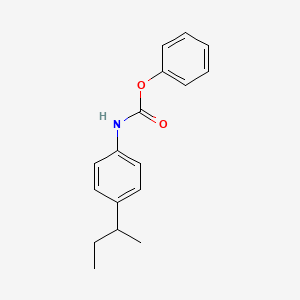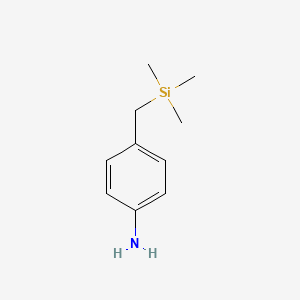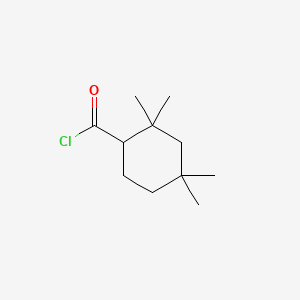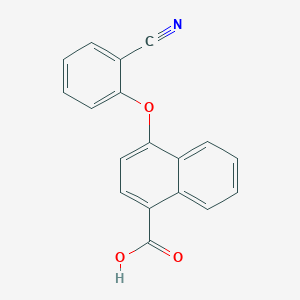
(4-sec-Butyl-phenyl)-carbamic acid phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl N-(4-butan-2-ylphenyl)carbamate is a compound belonging to the carbamate family. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications. This particular compound features a phenyl group and a butan-2-ylphenyl group attached to a carbamate moiety, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(4-butan-2-ylphenyl)carbamate can be achieved through several methods:
Amination (Carboxylation) or Rearrangement: This method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Carbamoylation: This one-pot reaction involves carbonylimidazolide in water with a nucleophile, providing an efficient method for preparing carbamates without an inert atmosphere.
Industrial Production Methods
Industrial production of carbamates, including phenyl N-(4-butan-2-ylphenyl)carbamate, often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
化学反应分析
Types of Reactions
Phenyl N-(4-butan-2-ylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The phenyl and butan-2-ylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce amines.
科学研究应用
Phenyl N-(4-butan-2-ylphenyl)carbamate has several scientific research applications:
作用机制
The mechanism of action of phenyl N-(4-butan-2-ylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can modulate inter- and intramolecular interactions with enzymes or receptors. This modulation is due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, allowing the compound to participate in hydrogen bonding and other interactions .
相似化合物的比较
Phenyl N-(4-butan-2-ylphenyl)carbamate can be compared with other carbamate derivatives:
Phenyl Carbamate: A simpler carbamate with a phenyl group attached to the carbamate moiety.
N-Butyl Carbamate: Contains a butyl group instead of the butan-2-ylphenyl group.
N-Aryl Carbamates: These compounds have various aryl groups attached to the carbamate moiety and exhibit different biological activities.
Phenyl N-(4-butan-2-ylphenyl)carbamate stands out due to its unique combination of phenyl and butan-2-ylphenyl groups, which confer specific chemical and biological properties.
属性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
phenyl N-(4-butan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C17H19NO2/c1-3-13(2)14-9-11-15(12-10-14)18-17(19)20-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19) |
InChI 键 |
LYBVJOFHGUXEHS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)


![N-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13850688.png)
![5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13850693.png)




![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)

![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
